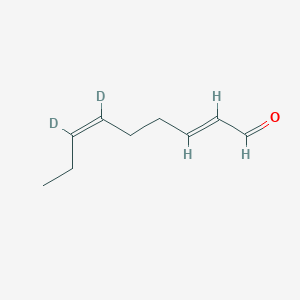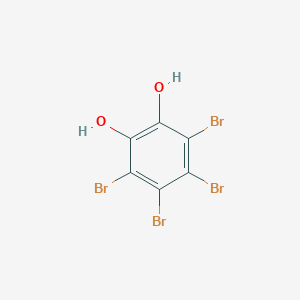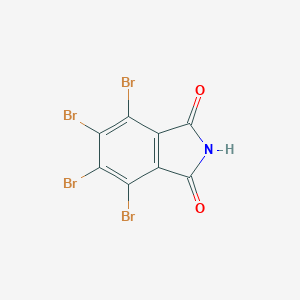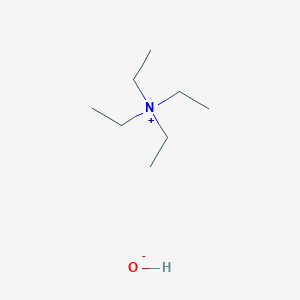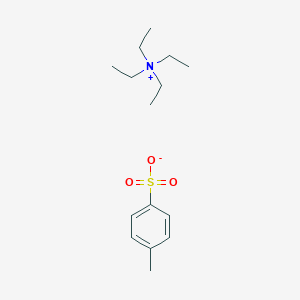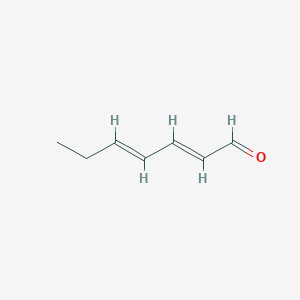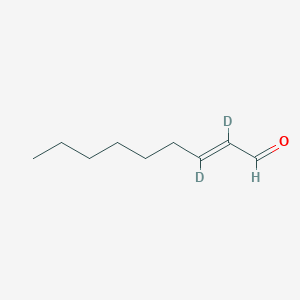
(E)-2,3-Dideuterionon-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2,3-Dideuterionon-2-enal is a deuterated analog of non-2-enal, where two hydrogen atoms at the 2nd and 3rd positions are replaced with deuterium. This compound is of interest due to its unique isotopic properties, which can be useful in various scientific studies, particularly in the fields of chemistry and biochemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2,3-Dideuterionon-2-enal typically involves the deuteration of non-2-enal. One common method is the catalytic hydrogenation of non-2-enal in the presence of deuterium gas. The reaction is usually carried out under mild conditions to ensure selective deuteration at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic deuteration processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction environments to achieve the desired isotopic substitution.
Analyse Chemischer Reaktionen
Types of Reactions: (E)-2,3-Dideuterionon-2-enal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where deuterium atoms may be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Typical reducing agents are sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(E)-2,3-Dideuterionon-2-enal has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study kinetic isotope effects.
Biology: Employed in metabolic studies to understand the role of specific hydrogen atoms in biological processes.
Medicine: Investigated for its potential in drug development, particularly in understanding drug metabolism and pharmacokinetics.
Industry: Utilized in the production of deuterated compounds for various industrial applications, including materials science and catalysis.
Wirkmechanismus
The mechanism of action of (E)-2,3-Dideuterionon-2-enal involves its interaction with molecular targets through isotopic effects. The presence of deuterium atoms can alter the rate of chemical reactions, providing insights into reaction pathways and mechanisms. This compound can interact with enzymes and other biological molecules, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Non-2-enal: The non-deuterated analog of (E)-2,3-Dideuterionon-2-enal.
Deuterated Aldehydes: Other aldehydes with deuterium substitution at different positions.
Uniqueness: this compound is unique due to its specific deuterium substitution pattern, which provides distinct isotopic properties. This makes it particularly valuable in studies requiring precise isotopic labeling and kinetic isotope effect analysis.
Eigenschaften
IUPAC Name |
(E)-2,3-dideuterionon-2-enal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h7-9H,2-6H2,1H3/b8-7+/i7D,8D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSAIUMLZVGUGKX-NGFFTCBCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]/C(=C(/[2H])\C=O)/CCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-butyl (4R,4aS,7R,7aR,12bS)-7-[[(E)-3-(furan-3-yl)prop-2-enoyl]-methylamino]-4a-hydroxy-9-methoxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate](/img/structure/B147464.png)



